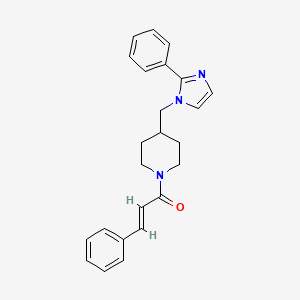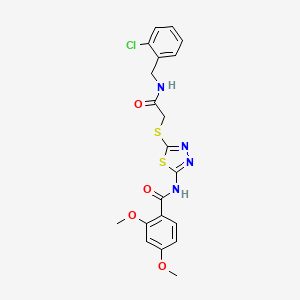![molecular formula C14H22N2O4 B2694623 N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2361854-11-5](/img/structure/B2694623.png)
N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide, commonly known as DDD-001, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DDD-001 has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of DDD-001 is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in inflammation and cancer. DDD-001 has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
DDD-001 has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit cell growth and induce apoptosis in cancer cells, and reduce the severity of inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DDD-001 is its versatility in terms of its potential therapeutic applications. It has been shown to exhibit anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs in these fields. However, one of the limitations of DDD-001 is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of DDD-001. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the development of new drugs based on the structure of DDD-001 that exhibit improved therapeutic properties. Finally, further research is needed to fully understand the mechanism of action of DDD-001 and its potential therapeutic applications in various fields of medicine.
Métodos De Síntesis
The synthesis of DDD-001 involves a multi-step process that starts with the reaction of 1,4-dioxaspiro[4.5]decan-6-one with propargylamine to form a spirocyclic intermediate. This intermediate is then reacted with acryloyl chloride to form the final product, DDD-001. The synthesis of DDD-001 has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
DDD-001 has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, DDD-001 has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to inhibit tumor growth in vivo in animal models.
In the field of inflammation, DDD-001 has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the severity of inflammation in animal models of diseases such as rheumatoid arthritis and colitis.
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-2-12(17)15-8-6-13(18)16-11-5-3-4-7-14(11)19-9-10-20-14/h2,11H,1,3-10H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZJTYHAOBJPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1CCCCC12OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

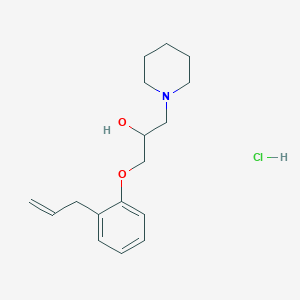
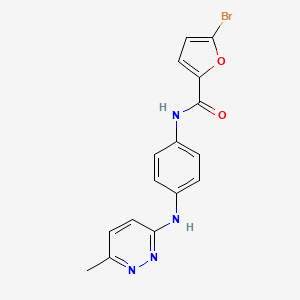
![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/no-structure.png)
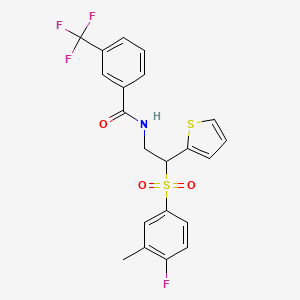
![4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2694546.png)
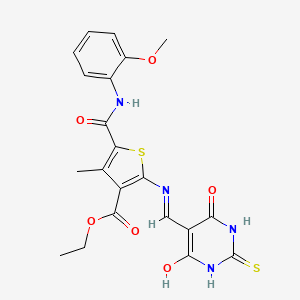
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2694551.png)
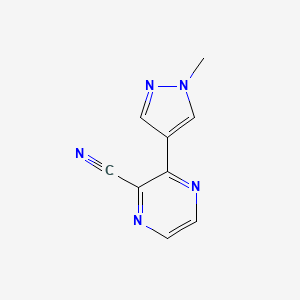
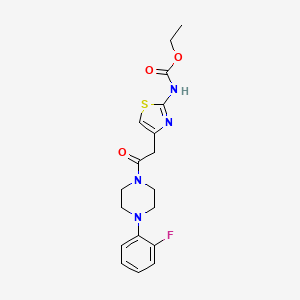
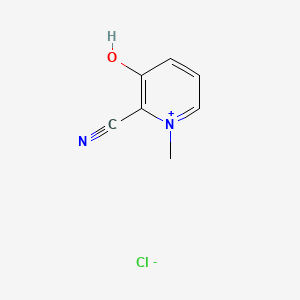
![2,6-Dibenzyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694558.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2694559.png)
